8-Amino-5,7-dibromo-2-naphthalenol

Catalog No.
S3430168
CAS No.
497151-52-7
M.F
C10H7Br2NO
M. Wt
316.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Amino-5,7-dibromo-2-naphthalenol

CAS Number

497151-52-7

Product Name

8-Amino-5,7-dibromo-2-naphthalenol

IUPAC Name

8-amino-5,7-dibromonaphthalen-2-ol

Molecular Formula

C10H7Br2NO

Molecular Weight

316.98 g/mol

InChI

InChI=1S/C10H7Br2NO/c11-8-4-9(12)10(13)7-3-5(14)1-2-6(7)8/h1-4,14H,13H2

InChI Key

ZQKJUCJYKBQKNQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C(=C(C=C2Br)Br)N

Canonical SMILES

C1=CC2=C(C=C1O)C(=C(C=C2Br)Br)N

Organic Synthesis

Specific Scientific Field: Organic Chemistry

Summary: 8-Amino-5,7-dibromo-2-naphthalenol serves as a versatile building block in organic synthesis. It participates in various reactions, including Suzuki coupling, Buchwald-Hartwig amination, and Heck reactions.

Experimental Procedures:
Results:

References:

8-Amino-5,7-dibromo-2-naphthalenol is a chemical compound characterized by its molecular formula C10H7Br2NOC_{10}H_{7}Br_{2}NO. This compound is a derivative of naphthalene, featuring two bromine atoms and an amino group attached to the naphthalene ring. The presence of these substituents imparts unique chemical properties, making it a subject of interest in various fields of research, including organic chemistry and medicinal chemistry.

  • Oxidation: This compound can be oxidized to generate quinone derivatives, which are significant in various biological and chemical processes.
  • Reduction: Reduction reactions may convert the compound into different reduced forms, altering its chemical properties.
  • Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents for these reactions include sodium hydroxide and various nucleophiles.

Major Products Formed

The specific products formed from these reactions depend on the reaction conditions and reagents used. For instance, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.

Research into the biological activity of 8-amino-5,7-dibromo-2-naphthalenol indicates potential interactions with various biomolecules. The compound's structure suggests it may influence biochemical pathways through its binding affinity to enzymes and receptors. Such interactions could lead to therapeutic applications, although detailed studies are necessary to elucidate its full biological profile.

The synthesis of 8-amino-5,7-dibromo-2-naphthalenol typically involves multiple steps:

  • Bromination: Naphthalene derivatives are brominated using bromine or brominating agents under controlled conditions.
  • Introduction of Amino Group: The amino group is introduced via amination reactions, often requiring specific catalysts and solvents to achieve high purity.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure quality.

In industrial settings, large-scale reactors and continuous flow processes may be employed for efficient production .

8-Amino-5,7-dibromo-2-naphthalenol has diverse applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicinal Chemistry: Explored for therapeutic properties and as a precursor for drug development.
  • Industrial Uses: Utilized in the production of dyes, pigments, and other industrial chemicals .

Studies on the interactions of 8-amino-5,7-dibromo-2-naphthalenol with biological targets have shown that its substituents can significantly affect its reactivity and binding characteristics. This compound's ability to interact with specific enzymes or receptors suggests potential utility in drug design and development. Further research is needed to fully characterize these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 8-amino-5,7-dibromo-2-naphthalenol:

Compound NameStructure Characteristics
8-Amino-5-bromo-7-chloronaphthalen-2-olContains amino, bromo, and chloro groups
8-Amino-5-bromo-7-chloronaphthalen-2-amineSimilar structure with an amine instead of alcohol
8-Amino-5-bromo-7-chloronaphthalen-2-carboxylic acidContains carboxylic acid group
8-Amino-5-bromo-7-chloronaphthalen-2-sulfonic acidContains sulfonic acid group

Uniqueness

The uniqueness of 8-amino-5,7-dibromo-2-naphthalenol lies in its specific arrangement of substituents. This configuration imparts distinct chemical properties and reactivity profiles that differentiate it from similar compounds. Its unique structure makes it valuable for targeted applications in both research and industry .

XLogP3

3.5

Dates

Last modified: 04-15-2024

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